Welcome to the BenchChem Online Store!
molecular formula C9H9N3OS2 B8276362 2-Methylsulfanyl-5-thiazol-2-ylmethyl-3H-pyrimidin-4-one

2-Methylsulfanyl-5-thiazol-2-ylmethyl-3H-pyrimidin-4-one

Cat. No. B8276362
M. Wt: 239.3 g/mol
InChI Key: WBGYXXAGDAHANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08637536B2

Procedure details

Methyl thiourea (0.492 g, 2.28 mmol, 1.1 eq) was dissolved in EtOH (dried over mol. sieves) (2 ml) and triethyl amine (0.633 ml, 2.2 eq) was added. Reaction mixture was heated to 70° C. and 2-(acetoxy-thiazol-2-yl-methyl)-acrylic acid methyl ester (0.5 g, 2.07 mmol, 1 eq) dissolved in EtOH (dried over mol. sieves) (2 ml), was added. It was heated at 70° C. for 8 h and then, it was cooled and filtered. Filtrate was evaporated to dryness and purified via Biotage SP 1 Snap 25 g, 25 ml/min; in system MeOH/DCM 1-30% MeOH in 30 CV. Appropriate fractions were combined and evaporated to give 250 mg of brown powder.
Quantity
0.492 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.633 mL
Type
reactant
Reaction Step Two
Name
2-(acetoxy-thiazol-2-yl-methyl)-acrylic acid methyl ester
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH2:5])=[S:4].[CH2:6](N(CC)CC)C.C[O:14][C:15](=O)[C:16]([CH:18](OC(=O)C)[C:19]1[S:20][CH:21]=[CH:22][N:23]=1)=C>CCO>[CH3:6][S:4][C:3]1[NH:5][C:15](=[O:14])[C:16]([CH2:18][C:19]2[S:20][CH:21]=[CH:22][N:23]=2)=[CH:1][N:2]=1

Inputs

Step One
Name
Quantity
0.492 g
Type
reactant
Smiles
CNC(=S)N
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.633 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
2-(acetoxy-thiazol-2-yl-methyl)-acrylic acid methyl ester
Quantity
0.5 g
Type
reactant
Smiles
COC(C(=C)C(C=1SC=CN1)OC(C)=O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
It was heated at 70° C. for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified via Biotage SP 1 Snap 25 g, 25 ml/min
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=C(C(N1)=O)CC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.